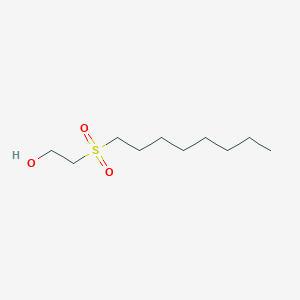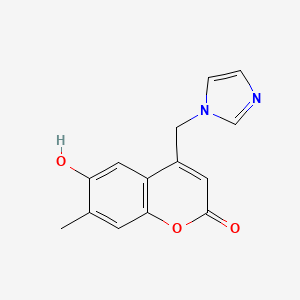
2-(Octylsulfonyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(Octylsulfonyl)éthanol est un composé organosulfuré de formule moléculaire C10H22O3S. Il s'agit d'un liquide incolore avec une odeur sulfureuse caractéristique. Ce composé est principalement utilisé comme tensioactif dans diverses applications industrielles en raison de sa capacité à réduire la tension superficielle et à améliorer le mélange des liquides.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 2-(Octylsulfonyl)éthanol peut être synthétisé par réaction du chlorure d'octylsulfonyle avec de l'éthanol. La réaction se produit généralement en conditions basiques, en utilisant une base telle que l'hydroxyde de sodium pour neutraliser le sous-produit d'acide chlorhydrique. Le schéma réactionnel général est le suivant :
C8H17SO2Cl+C2H5OH→C8H17SO2C2H4OH+HCl
Méthodes de production industrielle
En milieu industriel, la production de 2-(Octylsulfonyl)éthanol implique souvent des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Le processus comprend un contrôle minutieux de la température et de la pression pour optimiser la vitesse de réaction et minimiser les réactions secondaires. La purification est généralement réalisée par distillation ou recristallisation pour obtenir la pureté souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(Octylsulfonyl)éthanol subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des acides sulfoniques.
Réduction : La réduction peut conduire à la formation de sulfures.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium peuvent être utilisés.
Substitution : Des réactifs comme le chlorure de thionyle ou le tribromure de phosphore sont souvent utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Acide octylsulfonique.
Réduction : Octylsulfure.
Substitution : Divers dérivés éthyliques substitués en fonction du réactif utilisé.
Applications De Recherche Scientifique
Le 2-(Octylsulfonyl)éthanol a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme tensioactif dans la synthèse de nanoparticules et dans la polymérisation par émulsion.
Biologie : Employé dans la préparation d'échantillons biologiques pour la microscopie électronique en raison de ses propriétés tensioactives.
Médecine : Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industrie : Utilisé dans la formulation de détergents, d'émulsifiants et d'agents mouillants.
Mécanisme d'action
Le principal mécanisme par lequel le 2-(Octylsulfonyl)éthanol exerce ses effets est par le biais de ses propriétés tensioactives. Il réduit la tension superficielle des liquides, permettant un meilleur mélange et une meilleure interaction des différentes phases. Ceci est particulièrement utile dans les processus d'émulsification où il contribue à stabiliser les émulsions en réduisant la tension interfaciale entre les phases huile et eau.
Mécanisme D'action
The primary mechanism by which 2-(Octylsulfonyl)ethanol exerts its effects is through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This is particularly useful in emulsification processes where it helps stabilize emulsions by reducing the interfacial tension between oil and water phases.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(Hexylsulfonyl)éthanol
- 2-(Décylsulfonyl)éthanol
- 2-(Dodécylsulfonyl)éthanol
Comparaison
Comparé à ses analogues à chaîne plus courte et plus longue, le 2-(Octylsulfonyl)éthanol trouve un équilibre entre hydrophobicité et hydrophilie, ce qui le rend particulièrement efficace comme tensioactif. Sa longueur de chaîne unique offre une activité de surface et des propriétés de solubilité optimales, le distinguant d'autres composés similaires.
Propriétés
Numéro CAS |
20466-47-1 |
|---|---|
Formule moléculaire |
C10H22O3S |
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
2-octylsulfonylethanol |
InChI |
InChI=1S/C10H22O3S/c1-2-3-4-5-6-7-9-14(12,13)10-8-11/h11H,2-10H2,1H3 |
Clé InChI |
RJLIKAWSCHFMAD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCS(=O)(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2,4-dimethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11049505.png)



![4-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline](/img/structure/B11049552.png)
![4-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol](/img/structure/B11049558.png)
![2-methoxy-5-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B11049561.png)
![2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B11049563.png)
![diethyl (2E)-2-[(1,2-dimethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049570.png)
![3-Amino-7-fluoro-6-[(2-hydroxyethyl)amino]quinoxaline-2-carboxamide 1,4-dioxide](/img/structure/B11049579.png)
![4-{2-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049583.png)
![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11049589.png)
![Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11049594.png)
![5-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11049601.png)
